BC-DXI-495

Chemical probe First-in-class AIMP2-DX2

BC-DXI-495 (CAS 2421117-94-2) is a synthetic small-molecule arylsulfonamide that acts as a specific inhibitor of the protein–protein interaction (PPI) between the oncogenic splice variant AIMP2-DX2 and heat-shock protein HSP70. By binding directly to DX2 (KD = 14 µM), it prevents HSP70-mediated stabilization of DX2, thereby promoting Siah1-dependent ubiquitination and proteasomal degradation of the oncoprotein.

Molecular Formula C28H30N4O4S
Molecular Weight 518.632
Cat. No. B1192266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBC-DXI-495
SynonymsBC-DXI-495
Molecular FormulaC28H30N4O4S
Molecular Weight518.632
Structural Identifiers
SMILESO=C(NC1=CC=C(N2CCOCC2)C=C1)[C@@H](NS(=O)(C3=CC=C(C)C=C3)=O)CC4=CNC5=C4C=CC=C5
InChIInChI=1S/C28H30N4O4S/c1-20-6-12-24(13-7-20)37(34,35)31-27(18-21-19-29-26-5-3-2-4-25(21)26)28(33)30-22-8-10-23(11-9-22)32-14-16-36-17-15-32/h2-13,19,27,29,31H,14-18H2,1H3,(H,30,33)/t27-/m0/s1
InChIKeyJEZKLTVUYPYMPE-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BC-DXI-495: First-in-Class AIMP2-DX2–HSP70 PPI Inhibitor for Oncology Research Procurement


BC-DXI-495 (CAS 2421117-94-2) is a synthetic small-molecule arylsulfonamide that acts as a specific inhibitor of the protein–protein interaction (PPI) between the oncogenic splice variant AIMP2-DX2 and heat-shock protein HSP70 [1] [2]. By binding directly to DX2 (KD = 14 µM), it prevents HSP70-mediated stabilization of DX2, thereby promoting Siah1-dependent ubiquitination and proteasomal degradation of the oncoprotein [1] . BC-DXI-495 is the founding chemical probe for this PPI axis and serves as the structural parent for subsequent optimized analogs and PROTAC degraders [3] [4].

Why BC-DXI-495 Cannot Be Replaced by Another AIMP2-DX2 Inhibitor Without Experimental Re-validation


The AIMP2-DX2 interactome is targeted through at least three distinct pharmacological mechanisms: (i) HSP70-blocking inhibitors (BC-DXI-495, BC-DXI-843), (ii) KRAS-competitive inhibitors (BC-DXI-32982), and (iii) Siah1-mediated degradation enhancers (SDL01) [1] . Even among HSP70-blocking arylsulfonamides, pairwise differences in target engagement affinity (KD), AIMP2-family selectivity, and mutant-dependent activity produce divergent biological readouts that cannot be normalized by concentration adjustment alone [2] [3]. Substituting BC-DXI-495 with a more potent congener without re-establishing the binding modality, degradation kinetics, and off-target signature risks misinterpreting phenotype as mechanism.

BC-DXI-495 Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


First-in-Class Chemical Probe Status: BC-DXI-495 vs. Pre-2020 Absence of AIMP2-DX2–HSP70 Inhibitors

BC-DXI-495 is the first published small-molecule inhibitor of the AIMP2-DX2–HSP70 protein–protein interaction, disclosed in Nature Chemical Biology (2020) [1]. Prior to this disclosure, no synthetic ligand was known to bind DX2 or disrupt its chaperone complex. By contrast, all later analogs—including BC-DXI-843 (2020, same laboratory), BC-DXI-32982 (2022, DX2-KRAS PPI), and SDL01 (2024, DX2-Siah1 PPI stabilizer)—are derivatized either chemically or conceptually from this foundational scaffold [2] [3]. For procurement decisions, this means BC-DXI-495 is the only compound in this class with a fully characterized discovery pedigree traceable to the primary screening hit (BC-DXI-04, IC50 = 40.1 µM), a feature essential for laboratories constructing SAR panels or validating new target engagement assays [4].

Chemical probe First-in-class AIMP2-DX2 HSP70 PPI inhibitor

Target Engagement Affinity: BC-DXI-495 Directly Binds DX2 with KD = 14 µM vs. Absence of KD Data for BC-DXI-843

BC-DXI-495 binds directly to purified AIMP2-DX2 protein with a dissociation constant (KD) of 14 µM, as reported in the primary characterization paper and replicated on vendor datasheets [1] . This biophysical measurement establishes that the compound physically engages the target, not merely modulates a downstream reporter signal. For the more potent analog BC-DXI-843 (IC50 = 0.92 µM in luciferase assay), no direct binding KD has been published to date; its affinity is inferred solely from functional assays [2]. Consequently, BC-DXI-495 is the only compound in this series for which the binding thermodynamics are quantitatively defined, a critical parameter for calculating target occupancy in cellular and in vivo studies.

Binding affinity KD Target engagement DX2 SPR

AIMP2-Family Selectivity: BC-DXI-495 Spares AIMP2-F Protein vs. BC-DXI-843 Spares Full-Length AIMP2

BC-DXI-495 selectively reduces endogenous AIMP2-DX2 protein levels without affecting the AIMP2-F (full-length) protein, as demonstrated by immunoblotting in the original characterization [1] . This selectivity is mechanistically distinct from BC-DXI-843, which was profiled for selectivity against full-length AIMP2 in a luciferase reporter assay (>100-fold selective; AIMP2 IC50 >100 µM) but was not explicitly tested for AIMP2-F discrimination [2] . The two selectivity profiles are not interchangeable: AIMP2-F is the predominant tumor-suppressive isoform, and inadvertent suppression would confound efficacy readouts. BC-DXI-495 thus offers a defined selectivity window against the tumor-suppressive paralog that is not formally established for BC-DXI-843.

Selectivity AIMP2-F AIMP2 Off-target DX2

In Vivo Tumor Growth Inhibition: BC-DXI-495 (~50% at 50 mpk QD) vs. BC-DXI-843 (~60% at 50 mpk BID) in H460 Xenograft

In an H460 non-small-cell lung cancer xenograft model stably expressing AIMP2-DX2 WT, BC-DXI-495 administered intraperitoneally at 50 mg/kg once daily (QD) for 2 weeks suppressed tumor growth by approximately 50% relative to vehicle control, with no significant effect on body weight [1] [2]. BC-DXI-843, tested in the same xenograft model, achieved approximately 60% tumor growth inhibition but required twice-daily (BID) dosing at the identical 50 mg/kg dose level [1] [3]. The QD regimen of BC-DXI-495 may offer practical advantages for long-term in vivo studies, while the BID requirement of BC-DXI-843 introduces additional handling stress and circadian rhythm variables.

Xenograft In vivo efficacy Tumor growth inhibition H460 Lung cancer

Mutant-Dependent Anti-Tumor Activity: BC-DXI-495 Discriminates DX2 WT from L80A Mutant Tumors

BC-DXI-495 significantly suppresses the growth and weight of tumors expressing wild-type AIMP2-DX2 (DX2 WT) but does not inhibit tumors expressing the L80A mutant form of DX2, which disrupts HSP70 binding [1] . This mutant-selective activity provides direct genetic evidence that the anti-tumor effect is mediated specifically through the DX2–HSP70 interaction interface, not through off-target mechanisms. For BC-DXI-843, although it was also designed to block the DX2–HSP70 interaction, parallel L80A mutant selectivity data have not been reported in the public domain [2]. The availability of a genetically validated on-target control makes BC-DXI-495 the preferred tool compound for experiments requiring rigorous demonstration of mechanism-specific pharmacology.

L80A mutant DX2 WT On-target activity Tumor specificity Mutant selectivity

BC-DXI-495: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Reference Standard for AIMP2-DX2–HSP70 PPI Inhibitor Screening Cascades

Because BC-DXI-495 is the founding chemical probe with a fully characterized KD (14 µM) [1] and validated AIMP2-F sparing selectivity , it serves as the essential positive control in any biochemical or cellular screen designed to identify novel DX2–HSP70 PPI inhibitors. Its well-defined binding affinity enables quantitative benchmarking of hit compounds.

Mechanistic Control in PROTAC Degrader Development Programs

BC-DXI-495 is the direct parent scaffold for the first AIMP2-DX2 PROTAC degrader (Compound 45) [2]. Laboratories developing next-generation DX2 degraders must include BC-DXI-495 as the inhibitor-only control to deconvolute degradation-dependent activity (PROTAC) from inhibition-dependent activity (parent compound), a distinction that BC-DXI-843 or SDL01 cannot make for this specific PROTAC lineage.

Chronic In Vivo Pharmacology Studies Requiring Once-Daily Dosing

In H460 xenograft models, BC-DXI-495 achieves ~50% tumor growth inhibition with once-daily (QD) intraperitoneal dosing at 50 mg/kg [3], whereas BC-DXI-843 requires BID dosing for comparable efficacy [4]. For long-term in vivo studies where animal welfare, circadian consistency, and reduced handling stress are prioritized, BC-DXI-495's QD regimen offers a clear logistical advantage.

On-Target Validation Studies Using DX2 L80A Mutant Isogenic Systems

BC-DXI-495 uniquely demonstrates differential activity against DX2 WT versus L80A mutant tumors [5], providing a genetically encoded negative control for mechanism-of-action studies. Researchers employing isogenic cell lines or xenografts with DX2 WT and L80A mutant can use BC-DXI-495 to confirm that observed phenotypes are specifically attributable to disruption of the DX2–HSP70 interface.

Quote Request

Request a Quote for BC-DXI-495

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.